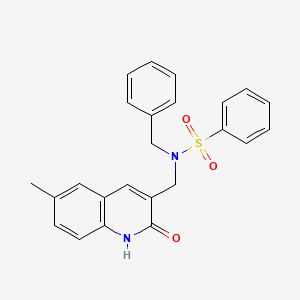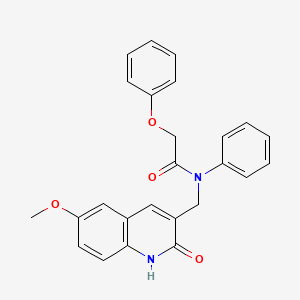
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide, also known as HMQP, is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicine. HMQP is a quinoline derivative that has been synthesized using various methods. In
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anticancer, antiviral, and antifungal activities. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This makes N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide a potential candidate for the development of anticancer drugs.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide is not fully understood. However, it has been suggested that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide inhibits the activity of topoisomerase II by binding to its active site. This results in the formation of a stable complex between N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide and topoisomerase II, which prevents the enzyme from carrying out its function.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide has been shown to have a number of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide has been reported to have antiviral and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anticancer activity. However, there are also some limitations to using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide in lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide. One area of interest is the development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide-based anticancer drugs. Researchers are also investigating the potential of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide as an antiviral and antifungal agent. In addition, there is ongoing research on the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide and its potential toxicity and side effects.
Métodos De Síntesis
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide can be synthesized using various methods, including the reaction of 3-hydroxy-2-methylquinoline with 2-chloro-N-(phenylmethyl)acetamide and phenol in the presence of a base. Another method involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with N-(2-bromoethyl)phenylacetamide and phenol in the presence of a base. The yield of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-phenylacetamide using these methods is reported to be around 50-60%.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-2-phenoxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-22-12-13-23-18(15-22)14-19(25(29)26-23)16-27(20-8-4-2-5-9-20)24(28)17-31-21-10-6-3-7-11-21/h2-15H,16-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDFJORTPVTTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

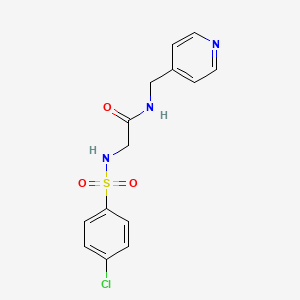
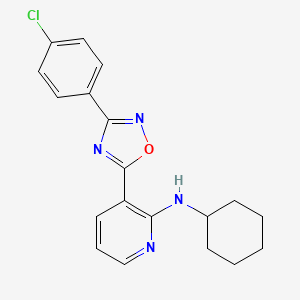
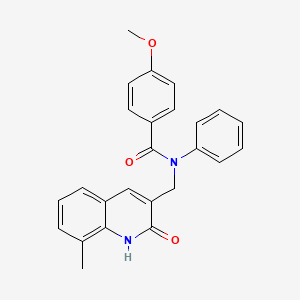

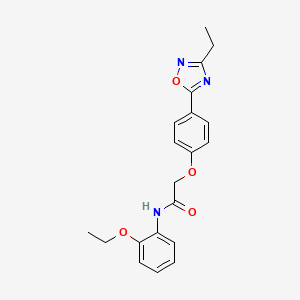


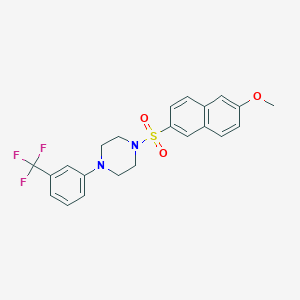
![N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide](/img/structure/B7687606.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7687609.png)
![N-benzyl-3-(2-chlorophenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687613.png)


